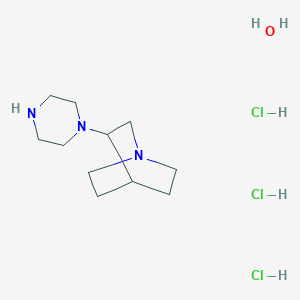
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Vue d'ensemble
Description
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is a chemical compound with the molecular formula C11H21N3.3ClH.H2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CN2CCC1CC2)N3CCNCC3.Cl.Cl.Cl.O . Physical and Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight of the compound is 322.71 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate serves as an intermediate in the synthesis of various complex organic compounds. For instance, it has been utilized in the creation of fused and spiro quinuclidine derivatives and their C-nucleosides. The reaction of quinuclidin-3-one with secondary amines like piperazine under specific conditions yields Mannich bases, which are crucial for further chemical transformations (Hamama, Zoorob, & El‐Magid, 2011). These synthesized compounds have potential applications in various fields due to their unique chemical structures.
Antimicrobial and Antimycobacterial Activities
Compounds derived from 3-(1-Piperazinyl)quinuclidine have shown promising results in antimicrobial and antimycobacterial studies. For example, 1-(8-Quinolinyloxy)-3-piperazinyl derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting potency comparable to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011; Patel, Kumari, Rajani, & Chikhalia, 2012). These findings highlight the potential of 3-(1-Piperazinyl)quinuclidine derivatives as candidates for developing new antimycobacterial agents.
Applications in Material Science
The unique chemical structure of 3-(1-Piperazinyl)quinuclidine derivatives also finds applications in material science. For instance, novel piperazinylo bisaryl hydrazino-s-triazine derivatives have been employed as epoxy resin curing agents, demonstrating improved properties of the final epoxy products (Chaudhari, 2009). This application underscores the versatility of 3-(1-Piperazinyl)quinuclidine derivatives in enhancing material properties.
Anticancer Drug Resistance
Research into 3-(1-Piperazinyl)quinuclidine derivatives has also explored their potential in circumventing anticancer drug resistance. Certain derivatives have shown effectiveness against cancer cells that are resistant to conventional drugs, without being affected by typical resistance mechanisms like P-glycoprotein expression or p53 inactivation (Shchekotikhin, Shtil, Luzikov, Bobrysheva, Buyanov, & Preobrazhenskaya, 2005). This opens new avenues for cancer therapy, particularly for cases where resistance to existing treatments poses a significant challenge.
Safety and Hazards
Propriétés
IUPAC Name |
3-piperazin-1-yl-1-azabicyclo[2.2.2]octane;hydrate;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.3ClH.H2O/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14;;;;/h10-12H,1-9H2;3*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLAQICMXOFABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCNCC3.O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



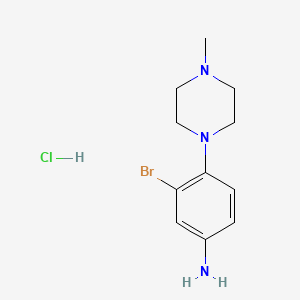
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)
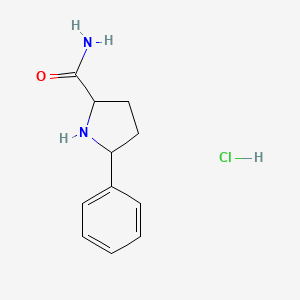
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
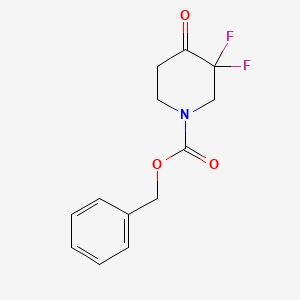

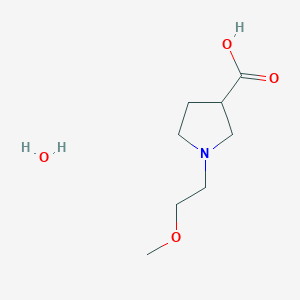
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
